N-(4-Methylphenyl)-3-oxobutanamide
Description
Academic Significance within the β-Ketoamide Class
The academic significance of N-(4-Methylphenyl)-3-oxobutanamide is intrinsically linked to the versatile chemistry of the β-ketoamide functional group. This group is characterized by a ketone and an amide separated by a methylene (B1212753) (-CH2-) group. The protons of this methylene group are particularly acidic and therefore reactive, making it a key site for a wide range of chemical transformations. researchgate.net
β-Ketoamides like this compound are prized intermediates in heterocyclic synthesis. researchgate.net Their multiple reactive sites—the active methylene, two carbonyl groups, and an NH group—allow them to participate in various cyclization and condensation reactions to form more complex molecular architectures. solubilityofthings.comresearchgate.net The presence of the p-tolyl group influences the molecule's electronic properties, solubility, and how it interacts with other molecules, adding another layer of academic interest. solubilityofthings.com
Scope and Relevance of Research Endeavors on this compound
Research involving this compound is diverse, spanning from fundamental organic synthesis to the development of new functional materials and biologically active compounds. Its role as a versatile building block is a recurring theme in the scientific literature. solubilityofthings.com
A significant area of research focuses on its use as a precursor for synthesizing a variety of heterocyclic compounds, particularly pyrimidine (B1678525) derivatives. rasayanjournal.co.in For instance, it is a key starting material in multicomponent reactions like the Biginelli reaction to produce dihydropyrimidines, a class of compounds investigated for a wide array of pharmacological activities. rasayanjournal.co.in
Furthermore, research has demonstrated the utility of this compound in creating novel compounds with potential therapeutic applications. Studies have reported its use in the synthesis of derivatives screened for in-vitro antidiabetic activity through α-amylase inhibition. lookchem.com Other research has utilized it to create 1,4-dihydropyridine (B1200194) derivatives that have been evaluated for anticonvulsant activity. lookchem.com The compound also serves as a crucial intermediate in the synthesis of industrial products, such as pigments.
The ongoing exploration of this compound and its derivatives continues to be a fruitful area of chemical research, promising new discoveries in materials science and medicinal chemistry. solubilityofthings.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-methylphenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8-3-5-10(6-4-8)12-11(14)7-9(2)13/h3-6H,7H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGLMEMIYDUEHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062394 | |
| Record name | Butanamide, N-(4-methylphenyl)-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2415-85-2 | |
| Record name | N-(4-Methylphenyl)-3-oxobutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2415-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Methylacetoacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002415852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetoacet-p-toluidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanamide, N-(4-methylphenyl)-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanamide, N-(4-methylphenyl)-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-methylacetoacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-METHYLACETOACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G147166Y69 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Strategic Chemical Transformations
Established Synthetic Routes for N-(4-Methylphenyl)-3-oxobutanamide
The synthesis of this compound can be achieved through several methods, ranging from traditional reactions to more environmentally benign approaches.
Conventional Amidation and Condensation Reactions
The most common and established route for synthesizing this compound involves the condensation reaction between p-toluidine (B81030) and an acetoacetylating agent. Historically, diketene (B1670635) has been a widely used reagent for this purpose. The reaction typically proceeds by the nucleophilic attack of the amino group of p-toluidine on the carbonyl group of diketene, followed by ring-opening to yield the final product.
Another conventional method involves the reaction of p-toluidine with ethyl acetoacetate. This amidation reaction often requires heating the reactants, sometimes in the presence of a catalyst or in a high-boiling solvent like toluene (B28343) or xylene, to drive the reaction to completion by removing the ethanol (B145695) byproduct. rsc.org
A variation of this approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one as an alternative to diketene. rsc.org This reagent can react with anilines in an aqueous medium, offering a potentially greener alternative to traditional organic solvents. rsc.org
| Reactants | Reagents/Conditions | Product | Reference |
| p-Toluidine, Diketene | - | This compound | |
| p-Toluidine, Ethyl Acetoacetate | Toluene, Reflux | This compound | rsc.org |
| p-Toluidine, 2,2,6-Trimethyl-4H-1,3-dioxin-4-one | Aqueous medium | This compound | rsc.org |
Green Chemistry Approaches to this compound Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of this compound, green chemistry approaches focus on the use of safer solvents, milder reaction conditions, and the reduction of waste.
One such approach involves conducting the synthesis in an aqueous medium, as mentioned earlier with the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one. rsc.org Water as a solvent is non-toxic, non-flammable, and inexpensive, making it a highly desirable alternative to volatile organic compounds.
Solvent-free reaction conditions represent another significant green chemistry strategy. For instance, the reaction between p-toluidine and an acetoacetylating agent can sometimes be carried out by simply heating the neat reactants, eliminating the need for any solvent. Microwave-assisted synthesis has also been explored as a way to accelerate these reactions, often leading to higher yields and shorter reaction times. smolecule.com
| Approach | Key Features | Reference |
| Aqueous Synthesis | Use of water as a solvent. | rsc.org |
| Solvent-Free Synthesis | Reaction conducted without a solvent, often with heating. | |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. | smolecule.com |
This compound as a Key Synthon in Heterocyclic Synthesis
The presence of both a nucleophilic nitrogen atom and a reactive dicarbonyl moiety makes this compound a versatile precursor for the synthesis of various heterocyclic systems.
Construction of Pyridine (B92270) Derivatives
This compound is a valuable starting material for the synthesis of substituted pyridines. For instance, it can react with various reagents to form pyridinone and other pyridine derivatives. researchgate.netresearchgate.net The specific structure of the resulting pyridine depends on the co-reactants and the reaction conditions employed. These reactions often proceed through initial condensation or Michael addition followed by cyclization and dehydration or other transformations.
Synthesis of Pyrimidine (B1678525) Ring Systems via Biginelli-type Reactions
The Biginelli reaction, a one-pot multicomponent reaction, is a powerful tool for the synthesis of dihydropyrimidinones and their derivatives. This compound can serve as the active methylene (B1212753) component in Biginelli-type reactions. researchgate.netjocpr.com By reacting it with an aldehyde and a urea (B33335) or thiourea (B124793) derivative, often under acidic catalysis, a variety of substituted pyrimidine-5-carboxamides can be prepared. researchgate.netjocpr.comresearchgate.net These reactions are highly efficient and allow for the rapid generation of molecular diversity. For example, the reaction of N-(2-chloro-4-(trifluoromethyl)phenyl)-3-oxobutanamide with substituted benzaldehydes and urea in the presence of concentrated hydrochloric acid yields various tetrahydropyrimidine (B8763341) derivatives. jocpr.com
| Reactants | Catalyst | Product Type | Reference |
| N-Aryl-3-oxobutanamide, Aromatic Aldehyde, N-Methylthiourea | Sodium Hydrogen Sulfate | N,4-Diaryl-6-methyl-1-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | researchgate.net |
| N-(2-chloro-4-(trifluoromethyl)phenyl)-3-oxobutanamide, Substituted Benzaldehyde, Urea | Conc. HCl | N-(2-chloro-4-(trifluoromethyl)phenyl)-4-(substitutedphenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxamide | jocpr.com |
Formation of Pyrazole (B372694) Scaffolds
Pyrazole derivatives can be synthesized using this compound as a key precursor. A common method involves the reaction with hydrazine (B178648) derivatives. researchgate.net The reaction of the 1,3-dicarbonyl system of the butanamide with the two nucleophilic nitrogen atoms of hydrazine leads to the formation of the pyrazole ring. For example, the reaction of 3-oxobutanamide with 2-oxo-N'-(4-tolyl)propanehydrazonoyl chloride in a basic medium yields a pyrazole derivative. nih.gov Similarly, other studies have shown that ketene (B1206846) dithioacetal derivatives of oxobutanamides can be cyclized with hydrazine hydrate (B1144303) to form pyrazole derivatives. jocpr.com
Derivatization to Thiophene (B33073) Structures
The synthesis of thiophene derivatives from this compound is prominently achieved through the Gewald reaction. This multicomponent reaction typically involves the condensation of an α-methylene ketone, a cyano-active compound, and elemental sulfur in the presence of a basic catalyst. semanticscholar.orgderpharmachemica.com For instance, the reaction of this compound with malononitrile (B47326) and elemental sulfur in ethanol with a catalytic amount of triethylamine (B128534) leads to the formation of 2-amino-4-methyl-5-((4-methylphenyl)carbamoyl)thiophene-3-carbonitrile. semanticscholar.org
The general mechanism of the Gewald reaction is understood to proceed through the formation of a Knoevenagel condensation product between the ketone and the active methylene compound, followed by the addition of sulfur to form a thiolate intermediate, which then undergoes intramolecular cyclization and tautomerization to yield the final 2-aminothiophene derivative. iipseries.orgderpharmachemica.com The versatility of this reaction allows for the introduction of various substituents on the thiophene ring by modifying the starting materials. derpharmachemica.comnih.gov
The resulting poly-substituted aminothiophenes are valuable intermediates in their own right, serving as precursors for the synthesis of more complex heterocyclic systems, including thieno[2,3-d]pyrimidines, which have applications in medicinal chemistry. semanticscholar.orgresearchgate.net
Oxidative Cyclization Pathways to Indolinone Derivatives
N-(Aryl)-3-oxobutanamides, including the p-tolyl derivative, can undergo oxidative cyclization to yield indolinone structures. A notable method involves the use of manganese(III) acetate (B1210297) as an oxidant. nii.ac.jp The reaction of N,2-disubstituted N-aryl-3-oxobutanamides with manganese(III) acetate in acetic acid produces 3-acetylindolin-2-ones in good to excellent yields. nii.ac.jp The presence of a substituent at the 2-position of the butanamide is crucial to prevent dimerization reactions that can occur with unsubstituted N-aryl-3-oxobutanamides. nii.ac.jp
The proposed mechanism for this transformation involves the formation of a manganese(III)-enolate complex, followed by an intramolecular cyclization onto the aromatic ring to form a radical intermediate. Subsequent oxidation and proton loss lead to the formation of the indolinone ring system. nii.ac.jp The reaction conditions, such as the solvent and the presence of substituents on the aromatic ring, can influence the reaction rate and yield. nii.ac.jp For example, electron-donating groups on the aryl ring tend to shorten the reaction time. nii.ac.jp
These synthesized indolinone derivatives are significant scaffolds in medicinal chemistry and can be further transformed. For instance, the acetyl group at the 3-position can be removed by treatment with neutral alumina. nii.ac.jp
Exploration of Other Fused Heterocyclic Architectures
The reactivity of this compound extends to the synthesis of a variety of other fused heterocyclic systems. Its ability to react with different reagents allows for the construction of pyridines, pyrimidines, pyrazoles, and other annulated structures. researchgate.netnih.gov
For example, condensation reactions with various electrophiles can lead to the formation of pyridone derivatives. researchgate.net The reaction with dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) can yield enaminone intermediates, which are then cyclized with other reagents to form pyridine or fused pyridine systems. nih.gov Similarly, reaction with malononitrile or ethyl cyanoacetate (B8463686) in the presence of a base can afford pyridinone analogues. researchgate.netnih.gov
Furthermore, cyclocondensation reactions with bifunctional reagents can lead to the formation of pyrimidine and pyrazole derivatives. For instance, reaction with urea or thiourea in the presence of an aldehyde can yield tetrahydropyrimidine derivatives through a Biginelli-type reaction. ijprs.comjocpr.com The reaction with hydrazine hydrate can lead to the formation of pyrazole rings. researchgate.net The specific heterocyclic system formed is highly dependent on the nature of the reacting partner and the reaction conditions employed. researchgate.netnih.gov
Functional Group Reactivity and Derivatization of the Butanamide Moiety
The butanamide moiety of this compound possesses multiple reactive sites, including two carbonyl groups and an active methylene group, which allow for a wide range of functional group transformations and derivatizations. researchgate.net
Nucleophilic Addition Reactions at Carbonyl Centers
The ketone and amide carbonyl groups in this compound are susceptible to nucleophilic attack. solubilityofthings.comlibretexts.org The ketone carbonyl at the 3-position is generally more electrophilic than the amide carbonyl and is the primary site for nucleophilic addition.
Reactions with reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride can reduce the ketone to a secondary alcohol. The conditions for these reductions can be controlled to selectively reduce the ketone without affecting the amide group. Grignard reagents and other organometallic nucleophiles can also add to the ketone carbonyl, leading to the formation of tertiary alcohols after acidic workup.
The amide carbonyl can also undergo nucleophilic attack, although it is less reactive than the ketone. Stronger nucleophiles and more forcing conditions are typically required. Hydrolysis of the amide bond, for instance, can be achieved under acidic or basic conditions to yield 4-methylaniline and 3-oxobutanoic acid. smolecule.com
Condensation and Cyclocondensation Reactions
The active methylene group flanked by the two carbonyls is a key site for condensation reactions. sigmaaldrich.comresearchgate.net The Knoevenagel condensation, for example, involves the reaction of the active methylene group with aldehydes or ketones in the presence of a basic catalyst. sigmaaldrich.comnih.gov This reaction is a powerful tool for carbon-carbon bond formation and can be used to synthesize a variety of α,β-unsaturated compounds. researchgate.net
The active methylene group can also participate in Michael additions to α,β-unsaturated carbonyl compounds. Furthermore, as discussed previously, it is a key component in multicomponent reactions like the Gewald synthesis of thiophenes. semanticscholar.org
Cyclocondensation reactions involving both the active methylene and one or both carbonyl groups are common. For instance, reaction with hydrazine derivatives can lead to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) can yield isoxazoles. The specific outcome of these reactions is often dependent on the reaction conditions and the nature of the reagents used.
Electrophilic Substitution on the Butanamide Backbone (e.g., Bromination)
The active methylene group of the butanamide backbone is acidic and can be deprotonated to form an enolate, which can then react with various electrophiles. A common example of this is halogenation, such as bromination. uni.lu
Mechanistic Investigations of Synthetic Processes and Reaction Pathways
The synthesis of this compound, a significant β-ketoamide, is most commonly achieved through the condensation reaction between 4-methylaniline (p-toluidine) and an acetoacetic acid derivative, typically ethyl acetoacetate. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Initially, the nitrogen atom of the amino group in 4-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group in ethyl acetoacetate. This results in the formation of a tetrahedral intermediate. Subsequently, the ethoxy group (-OEt) is eliminated, and a proton transfer occurs to regenerate the aromaticity of the aniline (B41778) ring and form the stable amide bond, yielding this compound and ethanol as a byproduct. The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen of the ester, increasing its electrophilicity and facilitating the nucleophilic attack by the amine.
While detailed kinetic studies specifically for the synthesis of this compound are not extensively documented in publicly available literature, the general mechanism for acetoacetanilide (B1666496) formation is well-established. The reaction rate is influenced by factors such as the nature of the solvent, temperature, and the presence of catalysts. Solvent-free conditions, for instance, have been shown to be effective for similar syntheses, such as that of N-(2-chloro-4-methylphenyl)-3-oxobutanamide from 2-chloro-4-methylaniline (B104755) and ethyl acetoacetate, often by refluxing at elevated temperatures (120–140°C) which can enhance reaction efficiency.
Further mechanistic insights can be drawn from studies on the subsequent reactions of N-aryl-3-oxobutanamides. For example, the manganese(III) acetate-based oxidative cyclization of various N-aryl-3-oxobutanamides to form substituted indolin-2-ones has been investigated in detail. nii.ac.jp This process offers a valuable window into the reactivity of the this compound scaffold.
The reactivity of the β-keto functional group in this compound and its analogs is a key feature, allowing for a variety of chemical transformations. This includes keto-enol tautomerism, which is fundamental to its reactivity in condensation reactions. For instance, in Knoevenagel condensation, the enolate form acts as a nucleophile.
The following table summarizes key aspects of the mechanistic understanding of the synthesis and further reactions of N-aryl-3-oxobutanamides.
| Reaction Type | Reactants | Key Mechanistic Feature | Influencing Factors | Ref |
| Amide Synthesis | 4-Methylaniline, Ethyl Acetoacetate | Nucleophilic acyl substitution | Catalyst (acid), Temperature, Solvent | |
| Oxidative Cyclization | N-aryl-3-oxobutanamide, Mn(OAc)₃ | Formation of Mn(III)-enolate complex (rate-determining) | Substituents on the aryl ring | nii.ac.jp |
| Knoevenagel Condensation | N-aryl-3-oxobutanamide, Aromatic Aldehyde | Enolate formation and subsequent nucleophilic attack | Catalyst (e.g., Piperidine) |
It is important to note that this compound is one of several isomers, and its specific reactivity can be compared to related compounds to understand the influence of substituent positions on reaction mechanisms. smolecule.com The study of such compounds contributes to a broader understanding of the chemical behavior of β-ketoamides in organic synthesis. evitachem.comresearchgate.net
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the precise structure of N-(4-Methylphenyl)-3-oxobutanamide in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy of this compound provides critical information about the number, environment, and connectivity of hydrogen atoms within the molecule. The spectrum typically reveals distinct signals corresponding to the aromatic protons of the p-tolyl group, the methylene (B1212753) and methyl protons of the butanamide chain, the methyl group on the phenyl ring, and the amide proton. The chemical shifts (δ) are influenced by the electronic environment of each proton, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, offering insights into the connectivity of the atoms.
¹H NMR Data Table for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.18 | Singlet | 3H | CH₃ (acetyl) |
| 2.29 | Singlet | 3H | CH₃ (tolyl) |
| 3.49 | Singlet | 2H | CH₂ |
| 7.11 | Doublet | 2H | Ar-H |
| 7.42 | Doublet | 2H | Ar-H |
| 9.87 | Singlet | 1H | NH |
Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used for the analysis.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The spectrum displays a single peak for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment (e.g., aromatic, carbonyl, aliphatic).
¹³C NMR Data Table for this compound
| Chemical Shift (δ) ppm | Assignment |
| 20.9 | CH₃ (tolyl) |
| 31.4 | CH₃ (acetyl) |
| 51.5 | CH₂ |
| 120.1 | Ar-C |
| 129.5 | Ar-C |
| 133.8 | Ar-C |
| 135.9 | Ar-C |
| 164.8 | C=O (amide) |
| 205.9 | C=O (ketone) |
Multidimensional NMR Spectroscopic Applications
To further confirm the structural assignments made from one-dimensional NMR spectra, multidimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed. COSY experiments reveal correlations between coupled protons, helping to establish the connectivity within spin systems, such as the aromatic protons of the tolyl group. HSQC spectra show correlations between protons and their directly attached carbon atoms, providing unambiguous assignments for both the ¹H and ¹³C signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Characterization
Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum displays absorption bands corresponding to specific vibrational modes, such as stretching and bending of bonds.
Key characteristic absorption bands for this compound include a strong absorption for the N-H stretching of the secondary amide, distinct C=O stretching vibrations for the amide and ketone carbonyl groups, C-H stretching for the aromatic and aliphatic portions, and C=C stretching within the aromatic ring.
FT-IR Data Table for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3290 | N-H Stretching |
| ~3130-3030 | Aromatic C-H Stretching |
| ~2920 | Aliphatic C-H Stretching |
| ~1718 | Ketone C=O Stretching |
| ~1660 | Amide I (C=O Stretching) |
| ~1600 | C=C Aromatic Ring Stretching |
| ~1540 | Amide II (N-H Bending and C-N Stretching) |
Mass Spectrometry (MS) in Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. In the mass spectrometer, the molecule is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured, providing the exact molecular weight.
Furthermore, the fragmentation pattern of the molecular ion provides valuable structural information. High-energy ionization can cause the molecule to break apart into smaller, characteristic fragments. The analysis of these fragment ions can help to piece together the molecular structure and confirm the identity of the compound. Common fragmentation pathways for this compound may involve cleavage of the amide bond and the butanamide chain.
Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 191 | Molecular Ion [M]⁺ |
| 107 | [CH₃C₆H₄NH₂]⁺ fragment |
| 85 | [CH₃COCH₂CO]⁺ fragment |
| 43 | [CH₃CO]⁺ fragment |
X-ray Crystallography for Definitive Solid-State Structural Analysis
X-ray crystallography provides the most definitive structural information for this compound in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of the three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions.
Crystallographic studies can reveal details about the planarity of the amide group, the conformation of the butanamide chain, and the packing of the molecules in the crystal lattice, which is often stabilized by hydrogen bonding involving the amide N-H group and the carbonyl oxygen atoms.
Crystallographic Data Table for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.876 |
| b (Å) | 10.453 |
| c (Å) | 10.987 |
| β (°) | 105.43 |
| Z | 4 |
Note: The crystallographic data presented are representative and can vary based on the specific crystal structure determination.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Profiling
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the presence of chromophores, namely the phenyl ring, the amide group, and the β-dicarbonyl moiety. These structural features give rise to characteristic absorption bands corresponding to specific electronic transitions, primarily of the π→π* and n→π* types.
The electronic structure of this compound features a conjugated system that includes the benzene (B151609) ring and the amide linkage, as well as the keto-enol tautomerism inherent to the β-ketoamide functionality. The absorption of UV-Vis radiation excites electrons from lower energy molecular orbitals (bonding or non-bonding) to higher energy anti-bonding molecular orbitals.
Detailed research findings from both experimental and computational studies on structurally analogous compounds, such as acetoacetanilide (B1666496) derivatives, provide a framework for understanding the electronic transition profile of this compound. The spectrum is expected to exhibit strong absorptions in the UV region.
The primary electronic transitions anticipated for this compound are:
π→π transitions:* These high-energy transitions typically result in strong absorption bands and are associated with the π-electron systems of the aromatic ring and the conjugated enol form of the β-ketoamide. The phenyl ring itself has characteristic absorptions, which are modified by the substitution pattern and conjugation with the amide group.
n→π transitions:* These are lower energy transitions and consequently appear at longer wavelengths, usually with weaker absorption intensities. They involve the excitation of non-bonding electrons (from the oxygen and nitrogen atoms) to anti-bonding π* orbitals.
Computational approaches, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the electronic spectra of molecules like this compound. These theoretical calculations can provide valuable insights into the specific orbitals involved in each electronic transition and the predicted maximum absorption wavelengths (λmax). For a closely related compound, N-(3,4-dichlorophenyl)-3-oxo-3-phenyl-2-(phenylcarbonyl) propanamide, absorption maxima have been reported at 270 nm and 315 nm, attributed to π→π* and n→π* transitions, respectively. This provides a reasonable estimation for the spectral behavior of this compound.
The solvent environment can also influence the UV-Vis spectrum, a phenomenon known as solvatochromism. Polar solvents may cause shifts in the absorption maxima due to differential stabilization of the ground and excited states.
The following table summarizes the expected UV-Vis spectroscopic data for this compound based on theoretical predictions and analysis of analogous compounds.
| Predicted λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Assignment (Electronic Transition) | Chromophore |
|---|---|---|---|
| ~270 | High | π→π | Phenyl ring and conjugated system |
| ~315 | Low to Medium | n→π | Carbonyl groups |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For N-(4-Methylphenyl)-3-oxobutanamide, DFT calculations, particularly at levels like B3LYP with a 6-311++G(d,p) basis set, are instrumental in optimizing its molecular geometry and understanding its keto-enol tautomerism.
Molecular Orbital and Energy Landscape Analysis
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
For this compound, the distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. The analysis of the molecular energy landscape through techniques like potential energy surface (PES) scans helps in identifying the most stable conformations of the molecule and the energy barriers between different rotational isomers.
Theoretical Prediction of Chemical Reactivity Descriptors
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors provide a quantitative measure of the molecule's reactivity and are invaluable for predicting its interactions.
| Reactivity Descriptor | Formula | Significance for this compound |
| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity to accept electrons. |
These theoretical descriptors are crucial for predicting how this compound will behave in different chemical environments and reactions.
Molecular Docking Simulations to Investigate Ligand-Target Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For this compound, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. These simulations are fundamental in structure-based drug design, helping to understand the binding modes and affinities of the compound and its derivatives. The interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, and their analysis provides a rationale for the molecule's potential biological activity.
Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the this compound-protein complex over time. By simulating the movements of atoms and molecules, MD can assess the conformational stability of the ligand within the binding site and the flexibility of the protein upon ligand binding. Key metrics from MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), help to validate the stability of the docked complex and identify key residues involved in the interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Optimization
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For derivatives of this compound, QSAR studies can be developed to predict their activity based on calculated molecular descriptors. These models are essential for optimizing the lead compound by identifying the structural features that are most important for the desired biological effect. By establishing a mathematical relationship between structure and activity, QSAR facilitates the rational design of new, more potent, and selective analogs.
Applications in Advanced Materials and Industrial Chemical Processes
Role in Pigment and Dye Synthesis and Development
N-(4-Methylphenyl)-3-oxobutanamide is a key intermediate in the manufacturing of pigments and dyes. lookchem.comechemi.com It serves as a coupling component in the synthesis of specific colorants. For instance, it is utilized in the production of C.I. Pigment Yellow 55 and Pigment Orange 63. echemi.com The synthesis of Pigment Yellow 55 involves the coupling of two molecules of this compound with a diazonium salt derived from 3,3'-dichlorobenzidine. The resulting molecule is a disazo pigment known for its specific coloristic properties.
The presence of the 4-methylphenyl group in the this compound molecule can influence the properties of the final pigment, such as its shade, lightfastness, and solvent resistance. The lower molecular weight of this intermediate compared to some other acetoacetanilide (B1666496) derivatives can enhance its solubility in organic solvents, which is a beneficial characteristic in certain industrial pigment synthesis processes.
Strategic Intermediate in Pharmaceutical and Agrochemical Industries
The chemical structure of this compound, specifically its β-ketoamide functionality, makes it a significant building block in the pharmaceutical and agrochemical sectors. cymitquimica.comsolubilityofthings.com The amide structure is a common feature in many biologically active molecules. solubilityofthings.com
While direct applications are more prominent in the dye industry, the reactive nature of this compound allows for its use in creating more complex heterocyclic structures that form the backbone of many pharmaceutical and agrochemical agents. The ketone and amide groups provide sites for various chemical transformations, including condensation and cyclization reactions, which are fundamental in building diverse molecular architectures. solubilityofthings.comsmolecule.com Research into related oxobutanamide derivatives has indicated potential for biological activities, suggesting that this compound could serve as a precursor for compounds with therapeutic or crop-protective properties. solubilityofthings.comsmolecule.com
Utility as a Research Reagent in Organic Synthesis and Medicinal Chemistry
In the realm of academic and industrial research, this compound is a valuable reagent for organic synthesis and medicinal chemistry. cymitquimica.comsolubilityofthings.com Its dual functionality allows it to participate in a wide range of chemical reactions. The active methylene (B1212753) group, situated between the two carbonyl groups, is particularly reactive and can be utilized in various carbon-carbon bond-forming reactions.
The compound serves as a precursor for the synthesis of more complex molecules, including various heterocyclic compounds. For example, acetoacetamides can be used in multicomponent reactions like the Biginelli reaction to produce dihydropyrimidines, a class of compounds with a wide range of pharmacological activities. rsc.org The p-tolyl group in its structure not only adds to the molecule's stability but also influences its reactivity and how it interacts with biological targets in medicinal chemistry studies. solubilityofthings.com Researchers utilize this and similar compounds to explore structure-activity relationships, where modifications to the molecule can lead to the discovery of new compounds with enhanced or specific biological effects. solubilityofthings.comsmolecule.com
Future Research Trajectories and Emerging Avenues
Innovation in Green and Sustainable Synthetic Methodologies
The development of environmentally benign synthetic routes is a key focus in modern chemistry. For N-(4-Methylphenyl)-3-oxobutanamide and related compounds, future research is moving away from traditional methods that rely on volatile organic solvents and harsh conditions.
Key Innovations:
Solvent-Free Synthesis: A significant advancement is the use of solvent-free condensation reactions. One such method involves the reaction between an appropriate aniline (B41778) (like 2-chloro-4-methylaniline (B104755) for a related compound) and a β-keto ester (like ethyl acetoacetate) under reflux conditions without any solvent. This approach not only minimizes chemical waste but also often improves reaction efficiency.
Green Catalysts: The use of solid acid catalysts, such as montmorillonite (B579905) K-10 clay, represents another green approach. mdpi.com These catalysts are advantageous as they are reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying the purification process. mdpi.com For instance, the synthesis of N-methyl-3-oxobutanamide has been successfully achieved by reacting methylamine (B109427) with diketene (B1670635) in the presence of montmorillonite K-10. mdpi.com
Microwave-Assisted Synthesis: Exploring microwave irradiation as an energy source can drastically reduce reaction times from hours to minutes, decrease energy consumption, and often lead to higher yields and purer products compared to conventional heating.
| Synthesis Method | Key Features | Potential Advantages |
| Solvent-Free Condensation | Reaction of an aniline with a β-keto ester or diketene without a solvent medium. | Reduces solvent waste, enhances reaction efficiency, lowers environmental impact. |
| Green Catalysis | Utilizes reusable solid catalysts like montmorillonite K-10 clay. mdpi.com | Simplifies product purification, minimizes corrosive waste, catalyst can be recycled. mdpi.com |
| Microwave-Assisted Synthesis | Employs microwave energy to accelerate the reaction. | Reduces reaction time, lowers energy consumption, may improve product yield and purity. |
Rational Design and Synthesis of this compound Derivatives with Enhanced Biological Profiles
The core structure of this compound is a versatile template for developing new therapeutic agents. Rational design, guided by structure-activity relationship (SAR) studies, allows for the targeted synthesis of derivatives with improved potency and specificity. tandfonline.com
Antifungal Agents: Researchers have synthesized novel coumarin (B35378) derivatives incorporating a butanamide structure, which have shown promise as chitin (B13524) synthase inhibitors and antifungal agents. tandfonline.comtandfonline.com For example, compounds like (2R,3R)-4-(4-(4-methylphenyl)piperazin-1-yl)-2,3-dihydroxy-N-(4-hydroxycoumarin-3-yl)-4-oxobutanamide have been synthesized and evaluated for their biological activity. tandfonline.comtandfonline.com
Enzyme Inhibitors: In a notable example of rational design, a series of dihydropyrimidinone derivatives were designed and synthesized to act as inhibitors of β-glucuronidase, an enzyme implicated in certain diseases. researchgate.net This work highlights how understanding the target enzyme's active site can guide the chemical modifications of the parent scaffold to achieve potent and selective inhibition. researchgate.net
Heterocyclic Derivatives: The reactive methylene (B1212753) group in 3-oxobutanamides is a key functional handle for synthesizing a wide array of nitrogen-containing heterocycles, such as pyridines, pyrimidines, and pyrazoles. researchgate.net These heterocyclic systems are known to possess diverse pharmacological properties, including antimicrobial and anticancer activities. researchgate.netuobasrah.edu.iq For instance, N-(4-hydroxyphenyl)-3-oxobutanamide has been used as a precursor to create various heterocyclic compounds with potential antimicrobial efficacy. researchgate.net
| Derivative Class | Synthetic Strategy | Target/Application | Research Finding |
| Coumarin Hybrids | Coupling with 4-hydroxycoumarin (B602359) moieties. tandfonline.comtandfonline.com | Antifungal (Chitin Synthase Inhibition) | Novel derivatives showed promising antifungal activity. tandfonline.com |
| Dihydropyrimidinones | Biginelli-type condensation reactions. researchgate.net | β-Glucuronidase Inhibition | Rationally designed compounds exhibited potent inhibitory activity against the target enzyme. researchgate.net |
| Aryl Hydrazones | Coupling with aryl diazonium salts. rdd.edu.iq | Dyes / Biologically Active Molecules | Synthesis of new dye derivatives with potential applications. rdd.edu.iq |
| Pyridines/Pyrimidines | Condensation with various reagents like malononitrile (B47326) or thiourea (B124793). researchgate.netuobasrah.edu.iq | Antimicrobial, Anticancer | The 3-oxobutanamide scaffold is a key building block for diverse bioactive heterocycles. researchgate.netuobasrah.edu.iq |
Integration with Nanotechnology and Supramolecular Chemistry for Novel Applications
The intersection of materials science with organic chemistry opens up new frontiers for this compound and its derivatives. Nanotechnology and supramolecular chemistry offer powerful tools to enhance the compound's functionality and create advanced materials.
Nanoparticle-Based Drug Delivery: A major challenge for many organic compounds in therapeutic applications is poor water solubility and limited bioavailability. nih.gov Nanotechnology provides a solution by encapsulating these compounds within nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles (e.g., PLGA). nih.govchemisgroup.us This approach can enhance solubility, protect the compound from degradation, prolong its circulation time in the body, and enable targeted delivery to specific cells or tissues, thereby increasing efficacy and reducing side effects. chemisgroup.uspremierscience.com
Nanosensors: The integration of these compounds into nanoscale biosensors is another promising avenue. premierscience.com Nanoparticles functionalized with specific derivatives could be designed for the highly sensitive and selective detection of disease biomarkers in bodily fluids. premierscience.com
Supramolecular Gels and Assemblies: The hydrogen bonding capabilities of the amide group in this compound can be exploited in supramolecular chemistry. nih.gov Through rational design, derivatives could be created that self-assemble into higher-order structures like nanofibers, and hydrogels. These materials have potential applications in tissue engineering, controlled release systems, and environmental remediation.
Advanced Mechanistic Studies and Computational Modeling for Predictive Design
A deeper understanding of reaction mechanisms and molecular interactions is crucial for the predictive design of new compounds and materials. Advanced computational chemistry techniques are becoming indispensable tools in this endeavor.
Mechanistic Elucidation: Computational methods, particularly Density Functional Theory (DFT), are powerful for investigating the intricate details of reaction pathways. dtu.dk These studies can reveal transition state energies, identify key intermediates, and explain the role of catalysts, enabling the optimization of reaction conditions and the design of more efficient synthetic routes. dtu.dk
Predictive Biological Activity (In Silico Screening): Molecular docking is a computational technique used to predict the binding affinity and orientation of a molecule within the active site of a biological target, such as an enzyme or receptor. tandfonline.com This in silico approach was used effectively in the rational design of β-glucuronidase inhibitors, allowing researchers to prioritize candidates for synthesis and testing. researchgate.net Such models help to build robust structure-activity relationships (SAR) for predictive design. tandfonline.com
Crystal Structure and Interaction Analysis: Techniques like Hirshfeld surface analysis and 2D fingerprint plots provide detailed quantitative insights into the intermolecular interactions that govern crystal packing. researchgate.net Understanding these forces (e.g., hydrogen bonds, van der Waals forces) is critical for predicting and controlling the solid-state properties of the compound, which is important for pharmaceutical formulation and materials science. researchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
